molecular formula C5H9N3O B13886383 3-(2-Azidoethoxy)prop-1-ene

3-(2-Azidoethoxy)prop-1-ene

Cat. No.: B13886383
M. Wt: 127.14 g/mol
InChI Key: YHUDWXGVHNDKAN-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Functional Monomers and Bifunctional Linkers

In modern synthetic chemistry, functional monomers and bifunctional linkers are indispensable tools. Functional monomers are polymerizable molecules that carry specific chemical groups, which can be used for post-polymerization modification or to impart specific properties to the final polymer. Bifunctional linkers, on the other hand, are molecules that possess two reactive groups, allowing them to covalently connect two different molecular entities.

These linkers can be categorized as homobifunctional, containing two identical reactive groups, or heterobifunctional, containing two different reactive groups. 3-(2-Azidoethoxy)prop-1-ene is a prime example of a heterobifunctional linker. Its azide (B81097) and alkene moieties exhibit orthogonal reactivity, meaning one group can be reacted selectively without affecting the other. This property is crucial for stepwise synthesis, where different components are added in a controlled sequence. The ethoxy spacer within the molecule also confers flexibility and can improve the solubility of resulting conjugates, particularly in aqueous systems relevant to biological applications. sigmaaldrich.com

Fundamental Significance of Azide and Alkene Functionalities in Synthetic and Materials Chemistry

The utility of this compound is rooted in the distinct and highly reliable chemistries of its two functional groups: the azide and the alkene.

Azide Functionality: The azide group (–N₃) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. iris-biotech.de The most prominent reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide with an alkyne to form a stable 1,2,3-triazole ring. iris-biotech.degoogle.com This reaction is exceptionally reliable and bioorthogonal, meaning it does not interfere with or is not affected by most functional groups found in biological systems. nih.gov Beyond CuAAC, azides can be converted to primary amines via the Staudinger reaction using phosphines, providing another pathway for conjugation. google.comrsc.orggoogle.com

Alkene Functionality: The terminal alkene group (specifically, an allyl ether) in this compound is highly amenable to the thiol-ene reaction. This reaction, which involves the addition of a thiol (R-SH) across the double bond, is another powerful transformation often categorized under the click chemistry umbrella. wikipedia.org It typically proceeds via a free-radical mechanism, which can be initiated by light (photoinitiation) or heat, and results in the formation of a stable thioether linkage. wikipedia.orgscrivenerpublishing.com The reaction is known for its high efficiency, rapid rate, and anti-Markovnikov regioselectivity, where the sulfur atom adds to the terminal carbon of the alkene. wikipedia.orgunito.it

Historical Overview of Bifunctional Azide-Alkenyl Compounds and their Early Applications

The development of bifunctional molecules like this compound is built upon decades of foundational research in organic chemistry. The key reactions that make these compounds so useful have their own rich histories.

The 1,3-dipolar cycloaddition of azides and alkynes was first discovered by Rolf Huisgen in the mid-20th century. However, this original reaction required high temperatures and often produced a mixture of products (regioisomers). A major breakthrough occurred in the early 2000s when the laboratories of K. Barry Sharpless and Morten Meldal independently discovered that copper(I) salts could catalyze the reaction, making it proceed rapidly at room temperature and yielding almost exclusively a single regioisomer. iris-biotech.de This discovery was a seminal moment in the formulation of the "click chemistry" concept. iris-biotech.de

The thiol-ene reaction has an even longer history, with initial reports dating back to 1905. wikipedia.org For much of the 20th century, it was a known but not extensively used reaction. Its renaissance began in the late 1990s and early 2000s as chemists recognized its "click" characteristics: high yields, stereoselectivity, and tolerance of numerous functional groups. wikipedia.org The convergence of these powerful, orthogonal reactions—CuAAC and thiol-ene—created the rationale for designing and synthesizing heterobifunctional reagents like this compound to leverage both transformations in a single molecule.

Rationale for Dedicated Research on this compound as a Versatile Chemical Building Block

Dedicated research into this compound is driven by its potential to serve as a highly versatile molecular "linchpin." Its value proposition lies in the combination of three key structural features:

Orthogonal Reactive Handles: The azide and alkene groups react under completely different conditions. The azide reacts with alkynes (via CuAAC) or phosphines (via Staudinger ligation), while the alkene reacts with thiols (via the thiol-ene reaction). This orthogonality is the most critical feature, enabling precise, stepwise construction of complex molecules without the need for cumbersome protecting group strategies.

"Click" Reactivity: Both the CuAAC and thiol-ene reactions are considered "click" reactions. They are highly efficient, proceed under mild conditions (often in aqueous environments), are tolerant of a wide array of other functional groups, and produce high yields of a single product. This reliability simplifies purification and makes the reactions suitable for demanding applications like modifying sensitive biomolecules or creating well-defined polymer architectures. iris-biotech.denih.gov

Flexible Hydrophilic Spacer: The 2-ethoxyethyl portion of the molecule acts as a short, flexible spacer. This linker can be crucial in bioconjugation applications, as it helps to distance the conjugated entities, potentially reducing steric hindrance and preserving their biological activity. sigmaaldrich.com Furthermore, the ether linkages increase the hydrophilicity of the molecule, which can improve water solubility—a significant advantage when working with biological systems. sigmaaldrich.com

This combination of features makes this compound an ideal building block for modular synthesis in materials science, polymer chemistry, and biotechnology.

Roadmap of Research Avenues Explored for this compound and its Derivatives

The unique chemical properties of this compound and its analogs open up numerous avenues for research and application. These can be broadly categorized based on how the bifunctional nature of the molecule is exploited.

Advanced Polymer Synthesis: The molecule can be used to create novel polymer architectures. For example, the alkene can be polymerized via free-radical or ring-opening metathesis polymerization, yielding a polymer with pendant azide groups along its backbone. These azides then serve as reactive sites for post-polymerization modification using CuAAC, allowing for the attachment of various functional molecules. researchgate.net Alternatively, it can act as a linker to join different polymer chains together.

Surface Modification and Functionalization: The molecule can be tethered to a surface using one of its functional groups, leaving the other available for further reaction. For instance, an alkyne-functionalized surface could be reacted with the azide group of this compound. The surface would then present a field of alkene groups, ready to be modified via the thiol-ene reaction to attach biomolecules, sensors, or other chemical moieties. nih.gov

Bioconjugation and Drug Delivery: In chemical biology, this linker can be used to construct sophisticated bioconjugates. sigmaaldrich.comucl.ac.uk For example, a protein could be modified with an alkyne group and then linked to the azide of the linker. The now-appended alkene group could then be used to attach the protein to a thiol-containing drug molecule or a nanoparticle for targeted delivery applications. acs.org The synthesis of related structures like 3-(2-(2-azidoethoxy)ethoxy)prop-1-yne is often a key step in creating linkers for antibody-drug conjugates (ADCs). rsc.org

Compound Data and Reactions

The following tables provide key information regarding this compound and its characteristic reactions.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 75988-52-2
Molecular Formula C₅H₉N₃O
Molecular Weight 127.15 g/mol
Functional Groups Azide (–N₃), Alkene (–CH=CH₂)

| Class | Heterobifunctional Linker |

Table 2: Key Synthetic Transformations

Reaction Name Functional Group Reactant(s) Catalyst/Initiator Product Linkage Description
CuAAC (Click Chemistry) Azide Terminal Alkyne (R–C≡CH) Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) 1,4-disubstituted 1,2,3-Triazole Forms a stable, aromatic five-membered ring connecting the two molecules. iris-biotech.de
Thiol-Ene Reaction Alkene Thiol (R'–SH) Photoinitiator (e.g., DMPA) + UV light or Heat Thioether (–S–) Anti-Markovnikov addition of a thiol across the double bond, creating a flexible thioether link. wikipedia.org

| Staudinger Ligation | Azide | Triarylphosphine (e.g., PPh₃) | None | Amide (after trapping) | Reduction of the azide to an aza-ylide, which can be trapped by an electrophile (like a methyl ester) to form a stable amide bond. A simpler reduction with PPh₃/H₂O yields a primary amine. google.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-(2-azidoethoxy)prop-1-ene

InChI

InChI=1S/C5H9N3O/c1-2-4-9-5-3-7-8-6/h2H,1,3-5H2

InChI Key

YHUDWXGVHNDKAN-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 3 2 Azidoethoxy Prop 1 Ene

Strategic Approaches for Azide (B81097) Group Incorporation

Nucleophilic Substitution Reactions with Azide Anions

The most direct and widely employed method for introducing the azide group is through a nucleophilic substitution (SN2) reaction. This approach involves the displacement of a good leaving group by an azide anion, typically from an inorganic salt like sodium azide (NaN₃). nih.govmasterorganicchemistry.com The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the substitution process. masterorganicchemistry.comrsc.org

Two primary strategies exist for this transformation:

  • Two-Step Synthesis from a Dihaloalkane: A common precursor strategy involves reacting a dihaloalkane, such as 1,2-dibromoethane, with a hydroxyl-containing molecule. This is followed by a nucleophilic substitution with sodium azide to replace the remaining halogen. acs.org
  • Direct Azidation of a Halogenated or Sulfonated Precursor: A precursor already containing the ether linkage and a leaving group, such as 3-(2-chloroethoxy)prop-1-ene (B73853) or its corresponding tosylate/mesylate, can be directly reacted with an azide salt. For instance, reacting 1-(2-chloroethyl)isatin with sodium azide in DMF at 60°C effectively yields the azido-substituted product. rsc.org Similarly, 2-(2-chloroethoxy)ethanol (B196239) can be converted to 2-(2-azidoethoxy)ethanol by heating with sodium azide in water. openrepository.com This azido (B1232118) alcohol is a key intermediate for subsequent etherification.
  • The table below summarizes typical conditions for nucleophilic substitution to form azido compounds from various precursors.

    <

    PrecursorReagentSolventConditionsProductReference
    2-BromoethanolSodium Azide (NaN₃)WaterReflux at 80°C, 20h2-Azidoethanol (B47996) rsc.org
    1-(2-chloroethyl)isatinSodium Azide (NaN₃)DMF60°C, 6h1-(2-azidoethyl)isatin rsc.org
    2-[2-(2-chloroethoxy)ethoxy]-ethanolSodium Azide (NaN₃)DMF90-95°C, 16h2-[2-(2-azidoethoxy)ethoxy]ethanol google.com

    Ring-Opening Reactions of Cyclic Ethers followed by Azidation

    An alternative strategy involves the ring-opening of a strained cyclic ether, most commonly ethylene (B1197577) oxide. This reaction leverages the high reactivity of the three-membered ring. The azide ion (N₃⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of 2-azidoethanol. vaia.com This base-catalyzed epoxide opening is a typical SN2 reaction. nih.gov The resulting 2-azidoethanol is a crucial building block which already contains the required azido-ethyl moiety and a hydroxyl group ready for subsequent etherification to introduce the allyl group. vaia.comcymitquimica.combiosynth.com

    Regioselective Azidation via Halogenation-Elimination Sequences

    More complex, multi-step sequences can also be employed to introduce the azide group, although they are less common for this specific target. One such strategy is the haloazidation of an alkene. For example, a regio- and stereoselective haloazidation of an allylic alcohol can be achieved using specific catalysts. nih.govnih.govacs.org This would install both a halogen and an azide group across the double bond. Subsequent chemical manipulations would be required to eliminate the halogen and form the desired structure, making this a less direct route compared to nucleophilic substitution or epoxide ring-opening.

    Methodologies for Ether Linkage Formation

    The formation of the ether bond is the second key transformation in the synthesis of 3-(2-Azidoethoxy)prop-1-ene. This is typically achieved after the azido group has been installed on a precursor alcohol.

    Williamson Ether Synthesis in the Context of this compound Precursors

    The Williamson ether synthesis is a classic and highly versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.compressbooks.pub In the context of synthesizing this compound, this involves two potential pathways:

  • Pathway A: Reaction of sodium 2-azidoethoxide with an allyl halide (e.g., allyl bromide).
  • Pathway B: Reaction of sodium allyloxide with a 2-azidoethyl halide (e.g., 1-azido-2-chloroethane).
  • Due to the SN2 mechanism's sensitivity to steric hindrance, Pathway A is generally preferred because it utilizes a primary, unhindered alkyl halide (allyl bromide), which leads to better yields and fewer side reactions like elimination. libretexts.org

    The table below outlines the two possible precursor combinations for the Williamson ether synthesis.

    <

    PathwayAlkoxide Precursor (Alcohol)Halide PrecursorGeneral Viability
    A2-AzidoethanolAllyl BromidePreferred (Primary Halide)
    BAllyl Alcohol1-Azido-2-chloroethaneLess Favorable

    Alkylation of Hydroxy-Functionalized Intermediates

    This methodology is a practical application of the Williamson ether synthesis, focusing on the alkylation of the key intermediate, 2-azidoethanol. The synthesis begins with the deprotonation of the hydroxyl group of 2-azidoethanol using a strong base. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly form the corresponding sodium or potassium alkoxide. masterorganicchemistry.compressbooks.pub

    The resulting 2-azidoethoxide nucleophile is then reacted with an allyl halide, such as allyl bromide, in an appropriate solvent like tetrahydrofuran (B95107) (THF) or DMF. The alkoxide performs an SN2 attack on the electrophilic carbon of the allyl halide, displacing the bromide and forming the desired ether linkage to yield this compound. A similar procedure using propargyl bromide instead of allyl bromide has been documented to produce the corresponding propargyl ether in high yield. rsc.orguni-muenchen.de

    Table of Compounds

    Introduction and Manipulation of the Prop-1-ene (B156429) Moiety

    The prop-1-ene group, an allyl ether in this case, is a critical feature of this compound, providing a terminal alkene for subsequent functionalization. The introduction of this moiety is typically achieved through the Williamson ether synthesis, a well-established and versatile method for forming ethers.

    Derivatization of Propargyl Alcohol and Allylic Precursors

    While the direct synthesis of this compound often involves allylic precursors, related strategies involving propargyl alcohol highlight the versatility of using small, functionalized building blocks. For instance, a common precursor, 2-(2-azidoethoxy)ethanol, can be reacted with propargyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to yield 3-(2-(2-azidoethoxy)ethoxy)prop-1-yne. rsc.orggoogle.com This reaction underscores the principle of using an alkoxide, generated in situ from the alcohol, to displace a halide from an alkylating agent.

    A more direct route to the target molecule involves the use of an allylic precursor. A typical procedure involves the reaction of an alcohol with an allyl halide, such as allyl bromide, in the presence of a base. cdnsciencepub.com For example, a related synthesis involves reacting 3-(2-Azido-ethoxy)-2,2-bis(2-azido-ethoxymethyl)-propane-1-ol with allyl bromide and sodium hydride in DMF. cdnsciencepub.com This approach can be adapted for the synthesis of this compound from 2-(2-azidoethoxy)ethanol. The reaction proceeds by deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide ion to form the desired allyl ether.

    Reactant 1Reactant 2BaseSolventProduct
    2-(2-azidoethoxy)ethanolPropargyl bromideSodium Hydride (NaH)Tetrahydrofuran (THF)3-(2-(2-azidoethoxy)ethoxy)prop-1-yne rsc.org
    3-(2-Azido-ethoxy)-2,2-bis(2-azido-ethoxymethyl)-propane-1-olAllyl bromideSodium Hydride (NaH)Dimethylformamide (DMF)3-[3-(2-Azido-ethoxy)-2,2-bis(2-azido-ethoxymethyl)-propoxy]-propene cdnsciencepub.com

    Controlled Elimination Reactions for Terminal Alkene Generation

    While the primary route to this compound involves direct allylation, the generation of terminal alkenes through elimination reactions is a fundamental concept in organic synthesis. researchgate.net These reactions are crucial for creating the C=C double bond found in the prop-1-ene moiety. Although not the standard method for this specific compound, understanding these principles is relevant.

    Elimination reactions, such as dehydrohalogenation, are widely used to synthesize alkenes. researchgate.net For instance, treatment of a haloalkane with a strong base can induce the removal of a hydrogen and a halogen from adjacent carbon atoms to form a double bond. The regioselectivity of this reaction (Zaitsev vs. Hofmann elimination) is influenced by the steric bulk of the base and the substrate. While not directly applied in the documented syntheses of this compound, this strategy is a cornerstone for creating alkene functionalities in a variety of molecules.

    Optimization of Synthetic Pathways and Reaction Conditions for this compound

    The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for both laboratory-scale synthesis and potential industrial applications.

    Catalyst Systems and Solvent Effects in Synthesis

    The choice of solvent and base is critical in the Williamson ether synthesis used to introduce the prop-1-ene moiety. Polar aprotic solvents like DMF and THF are commonly employed. rsc.orgcdnsciencepub.com DMF is effective at solvating the cation of the base, thereby increasing the nucleophilicity of the alkoxide. THF is another suitable solvent, though sometimes reactions in THF may require longer reaction times or heating. uni-muenchen.de

    The selection of the base is also paramount. Strong bases like sodium hydride (NaH) are frequently used to ensure complete deprotonation of the alcohol precursor. rsc.orgcdnsciencepub.com Potassium carbonate (K2CO3) can also be used, often in DMF, for similar etherification reactions. mdpi.comresearchgate.net The choice of base can influence the reaction rate and the formation of side products.

    ReactantAlkylating AgentBaseSolventOutcome
    2-(2-azidoethoxy)ethanolPropargyl bromideNaHTHFSuccessful synthesis of the corresponding alkyne. rsc.org
    3-NitrophthalonitrilePropargyl alcoholK2CO3DMFSuccessful synthesis of 3-(prop-2-ynyloxy)phthalonitrile. researchgate.net
    3-Nitrophthalonitrile2-azidoethanolK2CO3DMFSuccessful synthesis of 3-(2-azidoethoxy)phthalonitrile. researchgate.net
    Alcohol precursorAllyl bromideNaHTHFA documented synthesis of this compound mentions this solvent, although the reaction was unsuccessful under the specific conditions reported. uni-muenchen.de

    Process Intensification and Scale-Up Considerations

    Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Key considerations include reaction kinetics, heat management, and purification methods. "One-pot" syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. google.com

    For large-scale production, factors such as the cost and safety of reagents and solvents become more critical. For example, while NaH is effective, it is also highly reactive and requires careful handling. Alternative, less hazardous bases might be explored for industrial processes. Purification methods also need to be scalable; while flash column chromatography is common in the lab, industrial-scale purification might rely on distillation or crystallization. cdnsciencepub.com

    Green Chemistry Principles in the Synthesis of this compound

    Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. This involves considering factors like atom economy, the use of safer solvents, and energy efficiency.

    One key principle is the use of less hazardous chemical syntheses. The azide functional group is often introduced using sodium azide, which is a toxic reagent. While effective, exploring alternative, safer azidating agents is an area for future research.

    The choice of solvent is another important aspect. Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is a significant goal. researchgate.net While the Williamson ether synthesis of this compound is typically performed in organic solvents, exploring phase-transfer catalysis could enable the use of a biphasic system with water.

    Reactivity Profile and Mechanistic Studies of 3 2 Azidoethoxy Prop 1 Ene

    Azide (B81097) Group Reactivity and Transformations

    The azide group (–N₃) is an energy-rich functional group known for its unique reactivity. It can undergo a variety of transformations, including decomposition, reduction, and cycloaddition reactions.

    Thermal and Photochemical Decomposition Pathways of the Azide Functionality

    Organic azides, including 3-(2-Azidoethoxy)prop-1-ene, are known to decompose under thermal or photochemical conditions, typically leading to the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive nitrene intermediate. wikipedia.org

    Thermal Decomposition: The thermal decomposition of alkyl azides is generally an endothermic process, as heat is required to break the chemical bonds. wikipedia.org The process for prototypical alkyl azides has been shown to occur through a stepwise mechanism. The rate-determining step is the initial cleavage of the Nα–Nβ bond to form a singlet nitrene and a molecule of nitrogen gas. rsc.orgunavarra.es This nitrene intermediate is highly unstable and rapidly undergoes subsequent reactions, most commonly intramolecular C–H insertion or rearrangement to form a more stable imine. rsc.org For this compound, the expected product from thermal decomposition would be N-(allyloxy)ethanimine, formed via rearrangement of the intermediate nitrene.

    Photochemical Decomposition: Photolysis of alkyl azides also generates nitrene intermediates. wikipedia.org The specific reaction pathway can be influenced by the conditions. Direct photochemical decomposition often proceeds through a singlet excited state, which can lead to a concerted rearrangement and imine formation without a discrete nitrene intermediate. wikipedia.org However, in the presence of a triplet sensitizer, a triplet nitrene can be formed. wikipedia.org Triplet nitrenes have different reactivity profiles and are generally more stable than their singlet counterparts. wikipedia.orgresearchgate.net

    Table 1: Decomposition Pathways of the Azide Group

    Condition Intermediate Primary Product(s) Mechanism Notes
    Thermal Singlet Nitrene Imine, N₂ Stepwise mechanism; nitrene formation is the rate-determining step. rsc.org
    Photochemical (Direct) Singlet Excited State Imine, N₂ May involve a concerted rearrangement without a free nitrene intermediate. wikipedia.org
    Photochemical (Sensitized) Triplet Nitrene Products from triplet nitrene reactions, N₂ The ground state of many nitrenes is a triplet state. wikipedia.orgresearchgate.net

    Reductive Transformations to Amine Derivatives and Their Applications

    The azide group serves as a stable precursor to a primary amine, effectively acting as a protected amine synthon. wikipedia.org The reduction of this compound to 3-(2-aminoethoxy)prop-1-ene can be accomplished through several well-established methods, offering high yields and chemoselectivity.

    Common reductive methods include:

    Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) with a source of hydrogen gas (H₂). wikipedia.org It is a highly efficient and clean method for converting azides to amines.

    Staudinger Reduction: The reaction of an azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide intermediate, yields the corresponding amine and a phosphine oxide. wikipedia.orgmdpi.com This reaction is known for its mild conditions and tolerance of various functional groups.

    Metal Hydride Reduction: Reagents like lithium aluminium hydride (LiAlH₄) can reduce azides, but their high reactivity can limit functional group compatibility. Milder and more chemoselective reagents, such as dichloroindium hydride (InCl₂H), have been developed for this transformation under gentle conditions. organic-chemistry.org

    Other Methods: A variety of other reagents can effect this reduction, including nickel boride (generated in situ from NiCl₂ and NaBH₄) and tin(IV) 1,2-benzenedithiolate with NaBH₄. organic-chemistry.org

    The resulting amine, 3-(2-aminoethoxy)prop-1-ene, is a valuable bifunctional molecule for further synthetic applications, such as amide bond formation or as a monomer in polymerization.

    Table 2: Selected Reagents for Azide to Amine Reduction

    Reagent/System Conditions Notes
    H₂ / Pd/C Typically room temperature, atmospheric or elevated pressure High efficiency, but can also reduce the alkene if not controlled. organic-chemistry.org
    1. PPh₃ 2. H₂O Mild, often room temperature The classic Staudinger reduction. mdpi.com
    InCl₂H Mild conditions High chemoselectivity. organic-chemistry.org
    NiCl₂ / NaBH₄ In situ reagent formation Effective for a wide range of azides. organic-chemistry.org
    Triphenylphosphine / H₂O Room temperature Used for reducing similar azido-alkyne compounds. google.com

    Staudinger Ligation and Related Phosphine-Mediated Reactions

    The Staudinger ligation is a powerful and bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine, typically one bearing an ortho-ester or thioester group. ysu.amthermofisher.com The reaction is a modification of the classic Staudinger reduction.

    The mechanism proceeds in several steps:

    Intramolecular Acyl Transfer: The aza-ylide's nitrogen atom attacks the adjacent ester or thioester carbonyl group in an intramolecular fashion. raineslab.com

    Hydrolysis: The resulting intermediate is hydrolyzed by water to yield the final amide product and the corresponding phosphine oxide. raineslab.com

    Beyond the ligation, other phosphine-mediated reactions of azides exist. For instance, specially designed phosphine reagents can convert azides into diazo compounds through the fragmentation of an acyl triazene (B1217601) intermediate. nih.govresearchgate.net

    General [3+2] Cycloaddition Reactions

    The azide functional group can act as a 1,3-dipole in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions. wikipedia.orgscielo.br These reactions are a cornerstone of heterocyclic chemistry, providing a direct route to five-membered rings. chemistrytalk.orgnih.gov

    In this reaction, the three-atom, four-π-electron azide system reacts with a two-π-electron component, the dipolarophile (e.g., an alkene or alkyne), in a concerted, pericyclic fashion. scielo.brwikipedia.org

    Reaction with Alkenes: When this compound reacts with an alkene, the product is a triazoline ring.

    Reaction with Alkynes: The reaction with an alkyne yields a 1,2,3-triazole. The thermal, uncatalyzed reaction often produces a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.org

    The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. scielo.brwikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the outcome. For typical alkyl azides reacting with electron-rich alkenes, the dominant interaction is between the LUMO of the azide and the HOMO of the alkene. wikipedia.org

    Alkene Group Reactivity and Functionalization

    The prop-1-ene (B156429) group (an allyl ether moiety) provides a second site for reactivity, primarily for addition reactions and polymerization.

    Radical Polymerization Mechanisms Initiated at the Prop-1-ene Moiety

    The radical polymerization of allyl monomers like the prop-1-ene group in this compound is generally inefficient. tandfonline.com This is attributed to a process known as degradative chain transfer.

    The mechanism involves the following steps:

    Initiation: A radical initiator (e.g., AIBN) generates a primary radical.

    Propagation (Desired): The radical adds across the double bond of the allyl ether monomer to form a growing polymer chain.

    Degradative Chain Transfer (Competing): Instead of adding to the double bond, the growing polymer radical can abstract a hydrogen atom from the allylic position (the –O–CH₂–CH=CH₂ carbon). This is a facile process due to the relative weakness of the allylic C-H bond.

    Formation of a Stable Radical: This abstraction generates a new, resonance-stabilized allylic radical on the monomer. This radical is significantly less reactive than the propagating radical and is slow to re-initiate a new polymer chain.

    This competing chain transfer process effectively terminates the kinetic chain, leading to significant retardation of the polymerization rate and the formation of only low molecular weight oligomers. tandfonline.comlancs.ac.uk

    An alternative mechanism, termed radical-mediated cyclization (RMC), has been proposed for the polymerization of some multi-allyl ether monomers. acs.org This pathway begins with the abstraction of an allylic hydrogen, but the resulting radical then reacts with the double bond of a second monomer molecule to form a five-membered ring radical, which continues the chain. acs.org While this mechanism corrects misconceptions about polymerization proceeding solely via traditional free-radical addition, the initial hydrogen abstraction remains a key, and often rate-limiting, feature of allyl ether reactivity. acs.orglist.lu

    Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

    The terminal alkene of this compound is amenable to olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology. harvard.edu Both cross-metathesis (CM) and ring-closing metathesis (RCM) can be employed to construct more complex molecular architectures.

    Cross-Metathesis (CM): In cross-metathesis, this compound reacts with another olefin in the presence of a catalyst, typically a ruthenium-based complex like Grubbs' catalysts, to form a new olefin product with the exchange of alkylidene fragments. The reaction of allyl sulfides, which are structurally similar to allyl ethers, has been shown to be highly efficient in aqueous media. ox.ac.uk The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

    Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org While this compound itself cannot undergo RCM, it can be elaborated into a diene that can then cyclize. For instance, acylation or alkylation of the azide group (after reduction to an amine) with a moiety containing a terminal alkene would generate a suitable precursor for RCM. The synthesis of 5- to 30-membered rings, including oxygen and nitrogen heterocycles, is achievable through this method. wikipedia.orgorganic-chemistry.org The reaction is often driven by the removal of a volatile byproduct like ethylene (B1197577). organic-chemistry.org

    Table 1: Representative Olefin Metathesis Reactions
    Reaction TypeCatalystReactant PartnerProduct Type
    Cross-MetathesisGrubbs' Catalysts (1st, 2nd, 3rd Gen)Terminal or Internal OlefinsSubstituted Olefins
    Ring-Closing MetathesisGrubbs' or Hoveyda-Grubbs' CatalystsDiene PrecursorCyclic Olefins

    Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation, Hydroamination)

    The double bond in this compound can undergo various hydrofunctionalization reactions, adding a hydrogen atom and a heteroatom-containing group across the pi-bond.

    Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com Treatment of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide (H2O2) in a basic solution, yields 3-(2-azidoethoxy)propan-1-ol. masterorganicchemistry.comvedantu.com The reaction proceeds with syn-stereoselectivity, with the hydrogen and boron adding to the same face of the double bond. masterorganicchemistry.com

    Hydrosilylation: The addition of a silicon-hydrogen bond across the alkene is known as hydrosilylation. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. researchgate.netscirp.org The reaction of allyl ethers with hydrosilanes can lead to the formation of silane-functionalized products. rsc.orggychbjb.com The regioselectivity of the addition (α- vs. β-adduct) can be influenced by the choice of catalyst and reaction conditions. scirp.org

    Hydroamination: The direct addition of an N-H bond across the double bond, or hydroamination, is a highly atom-economical method for the synthesis of amines. While challenging for unactivated alkenes, various catalysts have been developed to facilitate this transformation.

    Table 2: Hydrofunctionalization Reactions of the Alkene Moiety
    ReactionReagentsTypical ProductRegioselectivity
    Hydroboration-Oxidation1. BH3·THF or 9-BBN 2. H2O2, NaOHPrimary AlcoholAnti-Markovnikov
    HydrosilylationR3SiH, Pt or Rh catalystAlkylsilaneVaries (often β-addition)
    HydroaminationR2NH, Alkali metal or Transition metal catalystAmineVaries

    Electrophilic and Nucleophilic Addition Reactions to the Alkene

    The electron-rich double bond of this compound is susceptible to attack by electrophiles. Conversely, activation of the double bond by an electron-withdrawing group can make it susceptible to nucleophilic attack.

    Electrophilic Addition: Halogens like bromine (Br2) and chlorine (Cl2) can add across the double bond to form vicinal dihalides. msu.edu The mechanism often involves a cyclic halonium ion intermediate, leading to anti-addition. In the presence of a nucleophilic solvent like water, halohydrins can be formed. msu.edu

    Nucleophilic Addition: Simple alkenes are generally not reactive towards nucleophiles. However, if the double bond is rendered electron-deficient, for example, by conjugation to an electron-withdrawing group, it can undergo nucleophilic addition. inflibnet.ac.in For this compound, this would require prior modification of the molecule.

    Epoxidation and Dihydroxylation of the Double Bond

    Oxidation of the alkene moiety provides access to valuable functional groups like epoxides and diols.

    Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through a two-step halohydrin formation followed by intramolecular cyclization. msu.edu

    Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved with either syn- or anti-stereochemistry. libretexts.org

    Syn-dihydroxylation: Reagents like osmium tetroxide (OsO4), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation), or potassium permanganate (B83412) (KMnO4) under cold, basic conditions, lead to the formation of a syn-diol. libretexts.orgwikipedia.orgorganic-chemistry.org Asymmetric versions, such as the Sharpless asymmetric dihydroxylation, can provide enantiomerically enriched diols. wikipedia.orglucp.net

    Anti-dihydroxylation: This is typically achieved by epoxidation followed by acid-catalyzed ring-opening with water. libretexts.org

    Table 3: Oxidation Reactions of the Alkene
    ReactionReagentsProductStereochemistry
    Epoxidationm-CPBAEpoxideN/A
    Syn-DihydroxylationOsO4 (cat.), NMOSyn-DiolSyn
    Anti-Dihydroxylation1. m-CPBA 2. H3O+Anti-DiolAnti

    Orthogonal Reactivity and Selective Transformations of this compound

    A key feature of this compound is the potential for orthogonal reactivity, where one functional group can be selectively manipulated while the other remains intact. acs.orgrsc.org This is possible because the azide and alkene groups have distinct reactivity profiles and are generally unreactive under the conditions used to transform the other.

    For example, the azide can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form triazoles without affecting the alkene. rsc.orgnih.govwikipedia.org Conversely, the alkene can undergo the reactions described above (e.g., hydroboration, dihydroxylation) without disturbing the azide group. This orthogonal reactivity makes the compound a valuable linker in bioconjugation and materials science. rsc.org Studies have shown that it is possible to achieve selective transformations by carefully choosing catalysts and reaction conditions. acs.orgorganic-chemistry.org

    Influence of Stereoelectronic Effects and Reaction Environment on Reactivity

    Stereoelectronic effects, which involve the influence of orbital overlap on the geometry and reactivity of a molecule, play a significant role in the reactions of this compound. wikipedia.org

    In electrophilic additions to the alkene, the formation of a bridged intermediate like a bromonium ion is influenced by stereoelectronic factors, which dictate the trajectory of the incoming nucleophile and lead to anti-addition. msu.edu In hydroboration, the transition state involves a four-centered arrangement where steric and electronic effects favor the addition of the boron atom to the less substituted carbon. wikipedia.org

    The reaction environment, including the solvent, temperature, and catalyst, can also have a profound impact on reactivity and selectivity.

    Solvent: Polar solvents can accelerate reactions that proceed through polar intermediates, such as electrophilic additions. msu.edu

    Temperature: Higher temperatures can sometimes lead to side reactions, such as isomerization of the double bond in olefin metathesis. researchgate.net

    Catalyst: The choice of catalyst is critical. For instance, in hydrosilylation, different platinum catalysts can lead to different regioselectivities. researchgate.netscirp.org In olefin metathesis, the generation of the catalyst can be influenced by the reaction conditions. researchgate.net

    Applications of 3 2 Azidoethoxy Prop 1 Ene in Advanced Organic Synthesis

    Role as a Bifunctional Building Block for Architecturally Complex Molecules

    3-(2-Azidoethoxy)prop-1-ene is a versatile bifunctional building block, possessing both an azide (B81097) and an alkene functional group. This unique combination allows for sequential or orthogonal chemical transformations, making it a valuable tool in the construction of architecturally complex molecules. The azide group can participate in various reactions, most notably the Huisgen 1,3-dipolar cycloaddition, while the terminal alkene is amenable to a wide range of transformations, including but not limited to, hydrothiolation, ozonolysis, and various metal-catalyzed cross-coupling reactions. cdnsciencepub.comresearchgate.net

    The strategic placement of these two functional groups within the same molecule allows for the introduction of diverse functionalities and the construction of intricate molecular scaffolds. For instance, the alkene can be used as a handle for attachment to a solid support for combinatorial chemistry applications, while the azide remains available for further elaboration. cdnsciencepub.com This bifunctionality is crucial in diversity-oriented synthesis (DOS), where the goal is to generate libraries of structurally diverse molecules from simple starting materials. mdpi.comresearchgate.net The ability to selectively address either the azide or the alkene provides a powerful strategy for building molecular complexity in a controlled and stepwise manner.

    Synthesis of Triazole-Containing Scaffolds via Huisgen Cycloaddition in Small Molecule Chemistry

    The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org this compound, with its readily available azide functionality, is an excellent substrate for this reaction, enabling the synthesis of a wide array of triazole-containing scaffolds.

    Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Diverse Molecular Systems

    The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgbeilstein-journals.org This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of diverse molecular systems. researchgate.netacs.org

    In the context of this compound, the CuAAC reaction allows for the facile introduction of a triazole ring while preserving the alkene functionality for subsequent transformations. This strategy has been employed in the synthesis of complex molecules, including bivalent inhibitors and proteolysis-targeting chimeras (PROTACs). rsc.org The triazole ring itself is not merely a linker but can contribute to the biological activity of the final molecule through hydrogen bonding and dipole interactions. researchgate.net

    Table 1: Examples of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    ReactantsCatalystProductApplication
    This compound and a terminal alkyneCu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate)1,4-disubstituted 1,2,3-triazole with a pendant allyl ether groupSynthesis of functionalized heterocycles, bioconjugation nih.govnih.gov
    Azide-functionalized polymer and an alkyne-containing moleculeCu(I) sourcePolymer with triazole-linked functional groupsMaterials science, drug delivery acs.org
    Alkyne-labeled acid precursor and an azideCu(OAc)₂Bivalent proteolysis-targeting chimeras (PROTACs)Targeted protein degradation rsc.org

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Chemoselective Ligations

    The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a significant advantage over CuAAC by proceeding without the need for a cytotoxic copper catalyst. researchgate.netnih.gov This is achieved by using a strained cyclooctyne (B158145), which readily reacts with azides under physiological conditions. nih.govd-nb.info

    While the alkene in this compound is not a strained alkyne, the azide group can readily participate in SPAAC reactions with various cyclooctyne derivatives. This bioorthogonal reaction is particularly valuable for the chemoselective ligation of biomolecules in living systems, where the toxicity of copper is a major concern. researchgate.netnih.gov The ability to perform this reaction in complex biological media opens up possibilities for in vivo imaging, drug targeting, and studying biological processes in real-time. d-nb.info

    Preparation of Functionalized Ethers, Amines, and Hybrid Heterocycles

    The dual functionality of this compound serves as a versatile platform for the synthesis of a variety of functionalized molecules beyond triazoles. The alkene moiety can be transformed into other functional groups, and the azide can be reduced to an amine, opening up diverse synthetic pathways.

    The allyl ether group can be subjected to various transformations. For instance, ozonolysis followed by reductive workup can yield an alcohol, which can be further functionalized. cdnsciencepub.com The alkene can also participate in radical thiol-ene reactions to introduce thioether linkages. researchgate.net

    Reduction of the azide group, typically with triphenylphosphine (B44618) (Staudinger reduction) or catalytic hydrogenation, affords a primary amine. This amine can then be acylated, alkylated, or used in the construction of other nitrogen-containing heterocycles. This sequential functionalization strategy allows for the creation of complex molecules with precisely placed functionalities. For example, a molecule can be first elaborated through the alkene handle, and then the azide can be converted to an amine for subsequent coupling reactions.

    The combination of click chemistry on the azide and transformations of the alkene allows for the synthesis of complex hybrid heterocycles. For instance, a triazole can be formed via CuAAC, followed by an intramolecular cyclization involving the allyl ether side chain, leading to novel fused heterocyclic systems. This approach has been utilized in the development of stereocontrolled synthesis of heterocycles. rsc.org

    Integration into Multicomponent Reactions (MCRs) and Cascade Processes

    Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov The functional groups of this compound can be strategically employed in MCRs.

    For example, after conversion of the azide to an amine, this new functionality can participate in classic MCRs such as the Ugi or Passerini reactions. The Passerini multicomponent reaction has been used to create dendrimers where an alkyne-functionalized component is later reacted via CuAAC. acs.org Similarly, the resulting amine from the reduction of this compound could be a component in the synthesis of α-aminonitriles or β-amino ketones through MCRs. beilstein-journals.org

    Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be designed using this compound as a starting material. A common strategy involves an initial intermolecular reaction, such as a CuAAC, followed by an intramolecular cyclization involving the allyl ether moiety. Such cascade processes can rapidly generate molecular complexity from simple starting materials. units.it

    Utilization in Scaffold Diversity Generation and Combinatorial Chemistry

    The generation of molecular diversity is a central theme in modern drug discovery and chemical biology. nih.gov this compound is an excellent tool for scaffold diversity generation due to its orthogonal reactive sites. The alkene can be used as an anchor to a solid support, allowing for the construction of combinatorial libraries using split-and-pool synthesis strategies. cdnsciencepub.com

    Once attached to the solid support, the azide functionality is exposed and can be reacted with a library of different alkynes via CuAAC, generating a diverse set of triazole-containing compounds. mdpi.combeilstein-journals.org Subsequently, the linkage to the solid support can be cleaved, releasing the final products. This approach allows for the rapid synthesis of large numbers of compounds for high-throughput screening. nih.gov

    Furthermore, the concept of diversity-oriented synthesis (DOS) aims to create collections of molecules with high scaffold diversity. researchgate.net The bifunctional nature of this compound allows for divergent synthetic pathways, where either the azide or the alkene can be reacted first, leading to different classes of molecular scaffolds from a common starting material. This strategy is invaluable for exploring chemical space and identifying novel bioactive compounds. mdpi.com

    Applications of 3 2 Azidoethoxy Prop 1 Ene in Polymer Science

    Homo- and Copolymerization of the Prop-1-ene (B156429) Moiety

    The polymerization of the prop-1-ene group in 3-(2-Azidoethoxy)prop-1-ene presents unique challenges and opportunities compared to more reactive vinyl monomers like styrenes or acrylates. The reactivity of the allyl double bond is significantly influenced by the adjacent methylene (B1212753) group, which is susceptible to chain transfer reactions.

    Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) for Defined Polymer Architectures

    Controlled/living radical polymerization (CRP) techniques are the most promising methods for achieving well-defined polymers from allyl monomers. These methods can mitigate the kinetic challenges inherent in allyl polymerization and provide precise control over molecular weight, polydispersity, and architecture. scientific.netsigmaaldrich.com

    Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be adapted for a wide range of monomers, including allyl-functionalized ones. mdpi.comnih.gov The success of RAFT polymerization of an allyl monomer like this compound would depend on the careful selection of a suitable chain transfer agent (CTA). scientific.netresearchgate.net Research on other allyl monomers has demonstrated that well-defined telechelic (end-functionalized) polymers and block copolymers can be synthesized using this approach. scientific.netresearchgate.net The polymerization of this compound via RAFT would yield a polymer backbone with pendant azide (B81097) groups, ready for further modification, while the RAFT end-group can be retained for subsequent chain extension or removed to yield a thiol. researchgate.net

    Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP technique that has been successfully employed for the polymerization of various functional monomers, including those containing azide groups. cmu.edusigmaaldrich.com The direct ATRP of azide-bearing methacrylate (B99206) monomers, such as 3-azidopropyl methacrylate (AzPMA), has been shown to produce well-defined polymers with low polydispersity, demonstrating the tolerance of the ATRP catalyst system to the azide functionality. acs.orgmdpi.com While the polymerization of allyl monomers by ATRP can be challenging, specialized catalyst systems and reaction conditions can be developed. nih.govcmu.edu For this compound, an ATRP approach would offer a powerful route to polymers with predetermined molecular weights and a narrow molecular weight distribution. sigmaaldrich.com

    Anionic and Cationic Polymerization Approaches (if applicable)

    Anionic and cationic polymerization methods are generally not applicable for the polymerization of this compound. The electron-rich nature of the allyl double bond makes it resistant to anionic attack. Cationic polymerization, while potentially initiated at the ether oxygen, is often plagued by side reactions and rearrangements, and the polymerization of the allyl group itself is not efficient under these conditions. nih.gov Anionic ring-opening polymerization has been used to create polymers with allyl side groups from different monomers, but this is distinct from polymerizing the allyl group itself. nih.gov

    Synthesis of Azide-Functionalized Polymers with Tailored Molecular Weights and Polydispersities

    The synthesis of azide-functionalized polymers with predictable and controlled characteristics hinges on the use of controlled polymerization techniques. As established, methods like RAFT and ATRP are the preferred routes for polymerizing this compound. nih.gov These processes allow for the synthesis of polymers where the number-average molecular weight (Mn) can be predetermined by the initial monomer-to-initiator ratio, and the resulting polymers exhibit low polydispersity indices (PDI), typically below 1.3. chemijournal.comnih.gov

    The successful controlled polymerization of this monomer would yield a linear polymer, poly(this compound), which serves as a versatile macromolecular scaffold. Each repeating unit contains a pendant azide group, providing a high density of functional handles for subsequent modifications.

    Table 1: Expected Polymer Characteristics from Controlled Radical Polymerization of this compound (Hypothetical Data Based on Similar Monomers mdpi.comnih.gov)
    Polymerization MethodTarget Degree of Polymerization (DP)Theoretical Mn (g/mol)Experimental Mn (g/mol)Polydispersity Index (PDI, Mw/Mn)
    ATRP507,0507,8001.15
    ATRP10014,10013,5001.18
    RAFT7510,57511,2001.20
    RAFT15021,15019,8001.22

    Post-Polymerization Modification (PPM) Strategies utilizing the Azide Functionality

    Post-polymerization modification (PPM) is a powerful strategy for creating functional polymers by first synthesizing a reactive polymer scaffold and then introducing desired functionalities in a subsequent step. rsc.org The pendant azide groups along the backbone of poly(this compound) are ideal for PPM due to their high reactivity in specific, high-yield reactions while remaining inert to many other chemical conditions. acs.org

    "Click Chemistry" for Polymer Functionalization and Grafting-to/from Approaches

    The term "click chemistry" refers to a class of reactions that are modular, high-yielding, and generate no or only inoffensive byproducts. The most prominent example used for azide-functionalized polymers is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole linkage between the azide groups on the polymer and an alkyne-containing molecule. Its high efficiency and orthogonality allow for the quantitative functionalization of the polymer under mild conditions. mdpi.com

    This strategy allows for the creation of a library of functional polymers from a single parent polymer by reacting it with various alkyne-functionalized molecules, such as fluorescent dyes, bioactive molecules, or other polymers.

    Table 2: Examples of Polymer Functionalization via CuAAC Click Chemistry
    Alkyne-Functionalized MoleculeResulting Polymer FunctionalityPotential Application
    Propargyl AlcoholPendant Hydroxyl GroupsHydrophilic materials, sites for further esterification
    Alkyne-terminated Poly(ethylene glycol) (PEG)PEG side chainsBiocompatible coatings, anti-fouling surfaces
    Propargyl-functionalized FluoresceinFluorescent LabelsBioimaging, polymer tracking
    Alkyne-functionalized BiotinBiotinylationBiomolecular recognition, sensors

    This click chemistry platform is also instrumental in creating complex polymer architectures like graft copolymers through "grafting-to" and "grafting-from" methods. nih.gov

    Grafting-to Approach : In this method, pre-synthesized polymers with an alkyne end-group are attached to the azide-functionalized backbone of poly(this compound) via the CuAAC reaction. nih.gov This allows for the combination of different polymer types, for example, attaching hydrophilic PEG chains to a more hydrophobic backbone to create amphiphilic graft copolymers. The main limitation of this approach can be steric hindrance, which may prevent complete grafting, especially for high molecular weight side chains.

    Grafting-from Approach : This method involves a two-step modification of the pendant azide groups. First, the azide is "clicked" with a molecule that contains both an alkyne and a polymerization initiator, such as an alkyne-functionalized ATRP initiator. This transforms the backbone into a macroinitiator with initiating sites along the chain. In the second step, a new monomer is polymerized from these sites, growing new polymer chains "from" the backbone. nih.gov This approach can lead to much higher grafting densities than the "grafting-to" method, resulting in densely packed "bottle-brush" polymer structures.

    Introduction of Diverse Chemical Entities onto Polymer Backbones and Side Chains

    The primary method for introducing chemical entities using this compound and its analogues involves the highly efficient and specific CuAAC reaction. acs.org This reaction creates a stable triazole linkage between an azide and a terminal alkyne. researchgate.net

    Researchers can employ two main strategies:

    "Grafting-to": A polymer backbone can be synthesized to contain either azide or alkyne pendant groups. For instance, a copolymer can be prepared with monomers containing a reactive group that is later converted to an azide. Subsequently, a molecule of interest (e.g., a dye, a drug, or a bioactive ligand) functionalized with an alkyne can be "clicked" onto the polymer backbone. Conversely, this compound can be used to introduce azide functionalities onto a polymer containing, for example, hydroxyl or halide groups, which is then ready for reaction with various alkyne-modified entities.

    "Grafting-from": The compound can be used to create an initiator for polymerization. For example, the allyl group could be modified to bear an initiating site for techniques like atom transfer radical polymerization (ATRP), while the azide group remains protected. acs.org After polymerization, the azide serves as a handle for attaching other molecules.

    A notable example involves the functionalization of hydrogels. In one study, a methacrylate-based hydrogel containing poly(propargyl acrylate) was functionalized by covalently attaching azide-modified fluorophores via a CuAAC reaction performed directly within the hydrogel matrix. researchgate.net This demonstrates how azide-functional linkers can be used to impart specific properties, such as fluorescence for imaging applications, to a pre-existing polymer network. researchgate.net Similarly, this approach is used to attach small molecules with varying polarities to polymer chain ends, which can significantly alter the polymer's properties, such as its lower critical solution temperature (LCST). acs.org

    Crosslinking and Network Formation in Polymeric Materials

    Crosslinking transforms linear polymer chains into a three-dimensional network, drastically changing their mechanical and physical properties. pergan.comresearchgate.net this compound is an ideal candidate for a crosslinking agent due to its two reactive ends.

    Hydrogels and elastomers can be formed by reacting polymers with complementary functional groups in the presence of a bifunctional crosslinker. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for preparing hydrogels due to its high efficiency and mild reaction conditions. magtech.com.cn

    A typical strategy involves synthesizing linear polymer chains that have alkyne groups at multiple points along their backbone or at their ends. The addition of a bis-azide molecule would then link these chains together. While this compound itself is not a bis-azide, it can be used to synthesize polymers with pendant azide groups. These azide-functionalized polymers can then be crosslinked with multi-alkyne molecules to form a stable hydrogel network. acs.org This method has been employed to create hydrogels for applications like drug delivery and tissue engineering. mdpi.comnih.gov For example, research has shown the formation of x-ray radioluminescent hydrogels by crosslinking polystyrene-co-poly(propargyl acrylate) particles using azide-functionalized molecules. researchgate.net The resulting network stabilizes the material and imparts specific luminescent properties. researchgate.net

    Covalent adaptable networks (CANs) are a class of polymers that contain dynamic covalent bonds, which can reversibly break and reform, allowing the material to be reprocessed, repaired, or recycled, similar to thermoplastics, while maintaining the robustness of thermosets. wikipedia.orgmdpi.com

    The triazole ring formed via the standard CuAAC reaction is exceptionally stable and generally considered irreversible, making it unsuitable for creating dynamic networks on its own. researchgate.net Therefore, using the azide functionality of this compound for crosslinking typically results in a permanent thermoset network.

    However, the presence of the allyl group in this compound opens a potential route for its inclusion in CANs. While not as common as other dynamic chemistries, certain reactions involving allyl groups, such as allyl sulfide (B99878) exchange or olefin metathesis, can be reversible. A more direct approach could involve designing CANs where the dynamic chemistry is separate from the azide-alkyne linkage. For instance, a polymer network could be formed using the azide group, while the allyl group is used to introduce a different functionality that can participate in a dynamic bond exchange, such as imine or N,S-acetal chemistry. umons.ac.benih.gov This would create a hybrid network with both permanent and dynamic crosslinks.

    Development of Advanced Polymer Architectures

    The ability to combine different polymerization techniques with highly efficient coupling reactions like CuAAC has enabled the synthesis of polymers with complex and well-defined architectures. Bifunctional linkers like this compound are instrumental in these strategies. evitachem.comnih.gov

    Block Copolymers: These polymers consist of two or more distinct polymer chains linked together. mdpi.com A common method to synthesize ABA triblock copolymers involves creating an azide-terminated "A" block and a dialkyne-functionalized "B" block. The "click" reaction then links two "A" blocks to the ends of the "B" block. researchgate.net For example, researchers have synthesized poly(ε-caprolactone)-b-poly(ethylene glycol)-b-poly(ε-caprolactone) triblock copolymers by reacting azide-terminated PCL with alkyne-terminated PEG. researchgate.net This modular approach allows for the combination of polymers with different properties, such as hydrophobicity and hydrophilicity, into a single macromolecule. acs.org

    Star Polymers: Star polymers consist of multiple linear polymer "arms" connected to a central core. rsc.org They can be synthesized using either an "arm-first" or "core-first" method. In an arm-first approach, linear polymer arms with azide end-groups are prepared. These arms are then "clicked" onto a multifunctional core that has multiple alkyne groups. A study detailed the synthesis of a four-arm star polymer by reacting azide-functionalized poly(ε-caprolactone) (PCL-N3) with a tetra-alkynyl-substituted zinc phthalocyanine (B1677752) core. researchgate.netresearchgate.net The PCL-N3 arms were themselves prepared using a related initiator, 2-[2-(2-azidoethoxy)ethoxy]ethanol. researchgate.netresearchgate.net

    Dendrimers: Dendrimers are highly branched, perfectly structured macromolecules with a defined number of functional end groups. units.itnih.gov Their synthesis often involves a stepwise, iterative process of adding new "generations." Click chemistry is a powerful tool for this process. rsc.org For example, a dendron (a wedge-shaped piece of a dendrimer) can be synthesized with an azide group at its focal point. This azide-functionalized dendron can then be "clicked" onto a core molecule with multiple alkyne groups to build the final dendrimer. nih.govresearchgate.net This convergent approach allows for the rapid and efficient synthesis of high-generation dendrimers with precise structures and functionalities. rsc.org

    Polymer ArchitectureSynthesis StrategyKey ReactionExample Components
    Block Copolymer Linking azide- and alkyne-terminated polymer blocksCuAACPoly(ε-caprolactone)-N₃ + Alkyne-PEG-Alkyne researchgate.net
    Star Polymer "Arm-first" approach: clicking azide-terminated arms to a multi-alkyne coreCuAACPCL-N₃ arms + tetra-alkynyl Phthalocyanine core researchgate.netresearchgate.net
    Dendrimer Convergent approach: clicking azide-functional dendrons to a multi-alkyne coreCuAACAzide-functional dendrons + dialkyne or trialkyne core nih.govresearchgate.net

    Synthesis of Stimuli-Responsive Polymers and Smart Polymeric Materials

    Stimuli-responsive, or "smart," polymers are materials that undergo significant, reversible changes in their properties in response to small changes in their environment. nih.govresearchgate.net These stimuli can include temperature, pH, light, or the presence of specific molecules. jchemrev.comnih.gov The versatility of this compound allows it to be a key component in creating such materials, typically by serving as a linker to attach a stimuli-responsive unit to a polymer backbone or to form a network that can respond to a stimulus.

    For instance, light-responsive materials can be created by incorporating photo-cleavable or photo-isomerizable groups. Researchers have synthesized dual-responsive micelles from miktoarm star polymers containing a photosensitive azobenzene-derivative arm and thermo-responsive poly(N,N-diethylacrylamide) arms. researchgate.net The azide-alkyne click reaction is a common method to link these different functional blocks together. jku.at In another example, dendrimers incorporating UV-light sensitive o-nitrobenzyl (ONB) groups have been synthesized using CuAAC, where an azide-functionalized ONB molecule is clicked onto an alkyne-bearing dendrimer scaffold. researchgate.net

    Thermo-responsive polymers, which change their solubility in water with temperature, can also be synthesized or modified using these click strategies. By attaching small molecules with varying polarities to the end of a thermo-responsive polymer like poly(N-isopropylacrylamide) (P(NIPAM)) via CuAAC, its transition temperature can be precisely tuned. acs.org This demonstrates how bifunctional linkers can be used to impart smart properties to existing polymers with high efficiency and control. acs.org

    Applications of 3 2 Azidoethoxy Prop 1 Ene in Materials Science

    Surface Functionalization and Coating Technologies

    The dual reactivity of 3-(2-Azidoethoxy)prop-1-ene is particularly advantageous for modifying the surfaces of various substrates and for preparing advanced functional coatings.

    The ability to introduce either azide (B81097) or alkene functionalities onto a surface is a cornerstone of modern materials engineering, enabling the subsequent attachment of a wide array of molecules to tailor surface properties. This compound serves as an exemplary agent for this purpose. Surfaces can be modified to present either of its reactive ends. For instance, the alkene group can be attached to a substrate via various grafting methods, leaving the azide group exposed for further reaction.

    The azide group is a versatile chemical handle for surface functionalization, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. google.comacs.org This reaction's high efficiency and specificity allow for the covalent attachment of alkyne-containing molecules onto the azide-functionalized surface under mild conditions. acs.org This method has been successfully used to decorate self-assembled monolayers (SAMs) on substrates like gold, demonstrating that surfaces presenting organic azides are excellent platforms for modification. acs.org

    Conversely, the propene (alkene) group can also serve as the reactive point for surface modification. The stereoselective difunctionalization of alkenes is a powerful tool for installing both nitrogen and oxygen functionalities onto a carbon-carbon double bond, creating pivotal 1,2-amino-alcohol building blocks. acs.org This highlights the synthetic utility of the alkene moiety for introducing complex functionalities onto a material's surface.

    Functional coatings are crucial for protecting materials from environmental degradation and for imparting novel properties such as resistance to biofouling or improved cleanability. The compound this compound has been utilized as a key building block in the synthesis of hybrid monomers for such coatings.

    In one notable study, this compound was used as a linker in an azide-alkyne click reaction with a siloxane-functionalized dialkyne. acs.org This reaction produced a novel triazole and siloxane-functionalized diallyl ether (TSDE) monomer. This hybrid monomer was then copolymerized with methyl methacrylate (B99206) (MMA) to form hybrid coatings. acs.org The incorporation of the triazole and siloxane moieties into the polymer matrix is designed to enhance the thermal and mechanical properties of the resulting coating, making it suitable for protective applications. acs.org The properties of these hybrid coatings were systematically evaluated, demonstrating the versatility of this approach. acs.org

    Monomer CompositionTensile Strength (MPa)Thermal Decomposition Temp. (TGA, °C)Water Contact Angle (°)
    Pure PMMA25.332078
    PMMA-co-TSDE (5%)30.134585
    PMMA-co-TSDE (10%)34.536092

    This table is generated based on findings reported in research on hybrid coatings of TSDE with methyl methacrylate (MMA). acs.org

    Furthermore, related azido-functionalized polyethylene (B3416737) glycol (PEG) compounds are widely used in the development of functional coatings. biochempeg.comhsppharma.com These molecules are applied in medical research and nanotechnology to create biocompatible and functional surfaces, indicating the broad potential for azido-ethoxy-containing linkers in advanced coating technologies. biochempeg.comhsppharma.com

    Integration into Hybrid Materials and Nanocomposites

    Hybrid materials and nanocomposites combine the distinct properties of organic polymers and inorganic materials to achieve synergistic performance enhancements. This compound is an ideal candidate for linking these disparate components.

    The functionalization of inorganic nanoparticles is essential to improve their dispersion in polymer matrices and to enable their active participation in the final material's properties. The surface of carbon nanomaterials, such as fullerenes and carbon nanotubes, can be modified using various chemical strategies, including reactions that can involve azide groups. mdpi.com The high specific surface area and unique electronic properties of carbon nanomaterials make them highly desirable for creating advanced composites. mdpi.com

    The click chemistry approach, for which this compound is well-suited, is a common and effective method for functionalizing nanoparticles. For example, gold surfaces and silicon substrates have been successfully modified using azide-alkyne cycloadditions to graft polymer brushes onto the surface. acs.org This precise control over surface chemistry allows for the creation of well-defined nanoparticle-polymer interfaces, which is critical for the performance of the resulting nanocomposite.

    Polymer-inorganic hybrid materials exhibit a combination of properties that are not attainable by the individual components alone. For example, the incorporation of inorganic moieties like siloxanes into a polymer backbone can significantly improve thermal stability and mechanical strength.

    A clear example is the aforementioned synthesis of the triazole, siloxane-functionalized diallyl ether (TSDE) monomer using this compound as a linker. acs.org The subsequent copolymerization of this monomer with MMA resulted in a polymer-inorganic hybrid material. acs.org The siloxane component provides inorganic characteristics, while the polymethyl methacrylate (PMMA) forms the organic polymer matrix. The resulting hybrid coatings demonstrated improved properties compared to the pure polymer, showcasing the synergistic effect achieved through this molecular design. acs.org The general principle of using bridged polysilsesquioxanes to create organic-inorganic hybrid materials with controllable morphologies further underscores the potential of this approach. researchgate.net

    Fabrication of Self-Assembled Systems and Supramolecular Materials

    Self-assembly is a process where components spontaneously organize into ordered structures. This bottom-up approach is used to create complex and functional materials. The bifunctional nature of this compound makes it a valuable component for building self-assembling systems and supramolecular structures.

    Molecules that can self-assemble on substrates are widely used to modify surfaces, creating ordered and functional self-assembled monolayers (SAMs). uni-due.de The ability to introduce specific chemical functionalities, such as azides, onto a surface is a key step in building up more complex layered structures. acs.orguni-due.de The azide group on a SAM can serve as a platform for attaching other molecules via click chemistry, allowing for the stepwise construction of intricate surface architectures. acs.org

    Beyond two-dimensional surfaces, these principles apply to the formation of three-dimensional supramolecular structures. For instance, hyperbranched polymers have been synthesized where different polymer arms are grafted onto a central core using parallel click chemistry reactions. zju.edu.cn These complex "miktoarm" polymers can then exhibit hierarchical self-assembly behavior in solution, forming structures like micelles or vesicles. zju.edu.cn A linker molecule like this compound, with its orthogonal reactive groups, is perfectly suited for such syntheses, enabling the connection of different polymeric blocks to create amphiphilic structures that drive self-assembly.

    Role in Advanced Catalysis and Enzyme Immobilization on Solid Supports

    The robust and versatile nature of the linkages formed using this compound makes it a significant component in the design of materials for catalysis, particularly in the immobilization of both synthetic catalysts and enzymes on solid supports.

    In advanced catalysis, a common strategy to improve catalyst performance, facilitate separation from the reaction mixture, and enhance reusability is to immobilize a homogeneous catalyst onto a heterogeneous solid support. This compound can act as a linker to covalently attach molecular catalysts to supports like polymers, silica, or nanoparticles. The support is first functionalized with the azide/allyl linker, and then the catalyst, which is modified with a complementary functional group (e.g., an alkyne), is attached via a click reaction. The resulting triazole linkage is chemically stable, preventing the catalyst from leaching into the reaction medium, a common problem with non-covalent immobilization methods. acs.org Efficient copper-based ionic liquids have been developed to catalyze azide-alkyne click polymerizations, a technology that can be adapted to create polymeric supports for catalysts under mild conditions. rsc.org

    The most prominent application in this area is the immobilization of enzymes on solid supports. mdpi.comnih.gov Enzyme immobilization enhances their stability against changes in temperature and pH, allows for their easy recovery and reuse, and enables their use in continuous flow reactors, all of which are critical for industrial biocatalysis. mdpi.commdpi.com Click chemistry provides a superior method for covalent enzyme attachment compared to traditional techniques. chinesechemsoc.org Traditional methods often involve random reactions with surface amino acid residues, which can lead to a loss of enzymatic activity if the active site is blocked or the enzyme's conformation is disturbed. mdpi.com

    By using a bioorthogonal reaction like SPAAC, an enzyme that has been site-specifically modified to contain an alkyne group can be attached to an azide-functionalized support in a controlled orientation. mdpi.comchinesechemsoc.org This precise control ensures that the enzyme's active site remains accessible to the substrate, maximizing activity retention. mdpi.com The process involves first modifying a solid support (e.g., silica, nanoparticles, or a polymer) with this compound to introduce surface azide groups. researchgate.net Then, the alkyne-modified enzyme is "clicked" onto the surface. chinesechemsoc.org

    Studies have demonstrated the success of this approach. For instance, combining SPAAC click chemistry with enzymatic ligation has been shown to produce stable and efficient protein immobilization suitable for demanding applications like single-molecule force spectroscopy. chinesechemsoc.org The 1,2,3-triazole linkage formed is exceptionally strong, able to withstand forces up to 1.7 nN. chinesechemsoc.org The enhanced stability and reusability of enzymes immobilized via click chemistry have been documented across various studies, often showing significant improvements over the free enzyme or those immobilized by simple adsorption. mdpi.com

    The table below presents research findings on enzyme immobilization, highlighting the benefits of covalent attachment methods.

    Enzyme Support Material Immobilization Method Key Finding
    β-agaraseAgarose beadsCovalent attachment via amino or carboxyl groupsImmobilized enzyme showed significantly improved stability and substrate affinity compared to the soluble enzyme. mdpi.com
    CellulaseChitosan-functionalized magnetic nanoparticlesCovalent linkage via glutaraldehydeHigh binding efficiency (74.06%) and enhanced pH stability compared to the free enzyme. researchgate.net
    α-amylaseNot specifiedCovalent bindingImmobilization efficiency of 93.7%; immobilized enzyme was 4.03 times more thermally stable than the free enzyme at 80 °C. mdpi.com
    Generic Protein (eGFP)Glass surfaceStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)High immobilization efficiency (89% success rate) and a mechanically stable linkage suitable for single-molecule studies. chinesechemsoc.org
    Formate & Formaldehyde DehydrogenaseTiO₂ nanoparticlesEntrapment and surface immobilizationThe multi-enzyme system converted CO₂ to formaldehyde; larger nanoparticles showed superior recycling stability. frontiersin.org

    Advanced Analytical and Characterization Methodologies in Research on 3 2 Azidoethoxy Prop 1 Ene and Its Derivatives

    Spectroscopic Approaches for Structural and Functional Group Confirmation

    Spectroscopy is the cornerstone of molecular characterization, providing detailed information about a molecule's structure, connectivity, and the presence of specific functional groups. For 3-(2-azidoethoxy)prop-1-ene, a combination of spectroscopic techniques is required for unambiguous identification.

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the structure of this compound.

    The ¹H NMR spectrum provides a detailed map of the proton environment. The allyl group (CH₂=CH-CH₂) gives rise to characteristic signals in the olefinic region (δ 5.0-6.0 ppm) and the allylic region (δ ~4.0 ppm). The central vinyl proton (-CH=) appears as a complex multiplet due to coupling with both the terminal vinyl protons and the allylic methylene (B1212753) protons. The two terminal vinyl protons (=CH₂) are diastereotopic and appear as distinct doublets of quartets. The protons of the ethoxy bridge (-O-CH₂-CH₂-N₃) appear as two distinct triplets in the aliphatic region (δ 3.0-4.0 ppm), confirming their adjacent, non-equivalent positions.

    The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The spectrum typically shows five distinct signals corresponding to the five unique carbon environments: two for the alkene (C=C), one for the allylic methylene carbon (-O-CH₂-), one for the ether-linked methylene carbon (-O-CH₂-), and one for the azide-linked methylene carbon (-CH₂-N₃).

    Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data compiled from peer-reviewed chemical literature.

    NucleusPosition AssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
    ¹H NMR-CH=CH₂5.91ddt, J = 17.2, 10.4, 5.6
    -CH=CH₂ (trans)5.28dq, J = 17.2, 1.6
    -CH=CH₂ (cis)5.20dq, J = 10.4, 1.4
    -O-CH₂-CH=4.02dt, J = 5.6, 1.4
    -O-CH₂-CH₂N₃3.66t, J = 5.0
    -CH₂-N₃3.40t, J = 5.0
    ¹³C NMR-CH=CH₂134.4N/A
    -CH=CH₂117.5N/A
    -O-CH₂-CH=72.0N/A
    -O-CH₂-CH₂N₃69.4N/A
    -CH₂-N₃50.7N/A

    Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for confirming the presence of key functional groups. For this compound, these methods provide definitive evidence for both the azide (B81097) and alkene moieties.

    The most prominent and diagnostically significant feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N≡N⁺=N⁻). This band appears in a relatively uncluttered region of the spectrum, typically around 2100 cm⁻¹. Its presence is unambiguous proof of the azide functionality.

    Other important vibrations include:

    Alkene C=C Stretch: A medium-intensity band around 1645 cm⁻¹.

    Vinylic =C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).

    Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

    Ether C-O-C Stretch: A strong band in the fingerprint region, usually around 1110 cm⁻¹.

    Raman spectroscopy is complementary to IR. While the azide stretch is also visible in Raman, the symmetric C=C double bond stretch is often more intense in the Raman spectrum than in the IR spectrum, providing confirmatory evidence for the alkene group.

    Table 2: Characteristic Vibrational Frequencies for this compound

    Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
    Asymmetric StretchAzide (-N₃)~2100Strong, Sharp
    C-H StretchVinylic (=C-H)~3080Medium
    C-H StretchAliphatic (-CH₂-)2850 - 2960Medium-Strong
    C=C StretchAlkene~1645Medium
    C-O-C StretchEther~1110Strong

    Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅H₉N₃O), the calculated monoisotopic mass is 127.0746 g/mol .

    High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), can measure the mass-to-charge ratio (m/z) to four or more decimal places. An experimental HRMS value matching the calculated value for C₅H₉N₃O provides definitive confirmation of the elemental composition.

    Under electron ionization (EI) conditions, the molecule fragments in a predictable manner. Key fragmentation pathways include:

    Loss of Dinitrogen (N₂): The most characteristic fragmentation of an azide, resulting in a radical cation at [M-28]⁺.

    Cleavage of the Allyl Group: Loss of the C₃H₅ radical to give a fragment corresponding to [M-41]⁺.

    Formation of the Allyl Cation: Cleavage of the C-O bond to produce the stable allyl cation [C₃H₅]⁺ at m/z 41.

    Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

    UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. In this compound, the chromophores are the isolated alkene and azide groups. As there is no extended conjugation between them, the absorptions are characteristic of the individual groups.

    Azide Group: Exhibits a weak n→π* electronic transition, resulting in a broad, low-intensity absorption maximum (λ_max) in the UV region, typically around 285-290 nm.

    Alkene Group: Shows an intense π→π* transition at a much shorter wavelength, typically below 200 nm, which is often outside the range of standard laboratory spectrophotometers.

    While not a primary tool for structural elucidation of the parent compound, UV-Vis spectroscopy is exceptionally useful for monitoring reactions involving either functional group. For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the disappearance of the azide's characteristic absorption at ~285 nm can be used to monitor the reaction's progress as the azide is converted into a triazole.

    Chromatographic Techniques for Purity Assessment and Separation Science

    Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

    Gas Chromatography (GC): this compound is a relatively small and volatile molecule, making it a suitable candidate for GC analysis. When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample by quantifying the area of the product peak relative to any impurities. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and identification, as a mass spectrum can be obtained for each separated component.

    A critical consideration for GC analysis is the thermal stability of the azide group. Organic azides can decompose at elevated temperatures, potentially in the heated GC injector port. This can lead to inaccurate quantification or the appearance of artifact peaks corresponding to decomposition products. Therefore, method development must involve using the lowest possible injector temperature that still allows for efficient volatilization. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is typically effective for separation.

    High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative to GC, particularly when thermal stability is a concern. It is the preferred method for monitoring reactions in solution and for purification via preparative HPLC.

    For analytical purposes, a reversed-phase C18 column is commonly used. A typical mobile phase would consist of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Detection can be achieved using a UV detector set to a low wavelength (e.g., 210 nm) to detect the alkene or azide end-absorption, or more specifically at ~285 nm to selectively monitor the azide. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of confidence in peak identification, allowing for the simultaneous acquisition of retention time and mass-to-charge ratio data. This is invaluable for analyzing complex reaction mixtures containing the starting material, intermediates, and final products.

    Gel Permeation Chromatography (GPC) for Polymeric Product Molecular Weight Distribution

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. selectscience.netbiorizon.eu This information is critical as the molecular weight and its distribution (polydispersity) significantly influence the mechanical, thermal, and rheological properties of the final polymeric material. chromatographytoday.combapolymers.com

    In the context of polymers derived from this compound, GPC is routinely used to monitor the progress of polymerization, confirm the successful synthesis of copolymers, and characterize the resulting macromolecules. icm.edu.plrsc.org For instance, in the synthesis of graft copolymers, GPC is employed to analyze the molecular weight of the polymer backbone and the final grafted product, providing insights into the grafting density. mdpi.com The technique separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. selectscience.netchromatographytoday.com This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.netopen.edu A narrow PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving specific material properties. open.eduresearchgate.net

    The choice of solvent and calibration standards is crucial for accurate GPC analysis. selectscience.netresearchgate.net For many polymers, tetrahydrofuran (B95107) (THF) is a common eluent. biorizon.eulcms.cz Polystyrene standards of known molecular weights are frequently used to create a calibration curve, against which the elution times of the analyzed polymers are compared to determine their molecular weights. selectscience.netlcms.cz

    Table 1: Illustrative GPC Data for Polymers Derived from Azide-Containing Monomers

    Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
    Poly(TFEE-r-GA)--- rsc.org
    (PCL)2-(GAP)2--- icm.edu.pl
    PASP-g-(PEG-ICG)2.5 x 10⁴5.6 x 10⁴2.2 rsc.org
    PAPA12.7 x 10³-1.74 umich.edu

    This table presents a compilation of GPC data from various research articles on polymers containing azide functionalities, illustrating the typical range of molecular weights and polydispersity indices observed.

    Microscopic and Surface Analysis Techniques for Material Characterization

    Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

    Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. thermofisher.com SEM provides detailed information about the surface topography of a material by scanning it with a focused beam of electrons and detecting the scattered or knocked-off electrons. thermofisher.comnih.gov In contrast, TEM generates images from electrons that pass through a very thin specimen, revealing internal structures such as crystalline domains, phases, and defects. thermofisher.comnih.gov

    For materials derived from this compound, such as polymer films, composites, or nanoparticles, SEM and TEM are crucial for understanding how synthetic modifications influence the material's architecture. For example, SEM can be used to examine the surface of a polymer film for uniformity, defects, or the dispersion of fillers. TEM, on the other hand, would be essential for visualizing the internal morphology of phase-separated block copolymers or the size and distribution of nanoparticles within a polymer matrix. mdpi.comresearchgate.net

    Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface with nanoscale precision. nist.govoxinst.com It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the sample. nist.gov

    In the study of polymers and materials derived from this compound, AFM is invaluable for characterizing surface roughness, identifying phase-separated domains, and visualizing the arrangement of polymer chains on a surface. bruker.comnih.gov For instance, AFM has been used to image interfacial protein films and supported lipid films, demonstrating its capability to probe the structure of soft materials at a molecular level. nih.govnih.gov Beyond imaging, AFM can also probe the local mechanical properties of a material, such as stiffness and adhesion, by measuring the cantilever's deflection as it interacts with the surface. oxinst.combruker.com This is particularly useful for understanding how the incorporation of functional groups from this compound affects the surface properties of the resulting materials. researchgate.net

    Table 2: Representative AFM Findings for Functionalized Surfaces

    SampleTechniqueObservationReference
    SAM S-2 (CuAAC reaction)AFM TopographyFlat terraces with smooth edges, RMS roughness of 0.275 nm. researchgate.net
    SAM S-3 (RuAAC reaction)AFM TopographyFlat terraces with smooth edges, RMS roughness of 0.306 nm. researchgate.net
    P3HT-co-P3DDT filmAFM Phase ImageShowed folded lamellar structure of polymer chains. researchgate.net

    This table highlights examples of how AFM is used to characterize the surface topography of functionalized materials, providing quantitative data on roughness and qualitative information on surface morphology.

    X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis of Derived Materials

    X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. icdd.comnumberanalytics.com It is based on the principle of Bragg's law, where a beam of X-rays is diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that is characteristic of its crystal structure. numberanalytics.com For polymeric materials, XRD is used to determine the degree of crystallinity, identify the crystalline phases present, and analyze the orientation of polymer chains. andersonmaterials.comunits.it

    Polymers derived from this compound can exhibit a range of morphologies from completely amorphous to semi-crystalline, depending on the polymer architecture and processing conditions. icdd.com XRD analysis can reveal the presence of crystalline domains within an otherwise amorphous polymer matrix. csic.es The sharpness of the diffraction peaks provides information about the size of the crystallites, while the integrated intensity of the crystalline peaks relative to the amorphous halo can be used to quantify the degree of crystallinity. units.itcsic.es This information is crucial as the degree of crystallinity significantly impacts the mechanical properties, thermal stability, and barrier properties of the material. andersonmaterials.com

    Table 3: Typical Information Obtained from XRD Analysis of Polymeric Materials

    ParameterInformation ProvidedSignificance
    Peak Position (2θ)Interplanar spacing (d-spacing)Identification of crystalline phases and unit cell parameters. numberanalytics.com
    Peak IntensityCrystalline perfection and orientationDetermination of preferred crystal orientation. units.it
    Peak BroadeningCrystallite size and lattice strainSmaller crystallites lead to broader peaks (Scherrer equation). units.it
    Amorphous HaloPresence of non-crystalline regionsQuantification of the degree of crystallinity. csic.es

    This table summarizes the key parameters obtained from an XRD pattern and their significance in the characterization of semi-crystalline polymers.

    Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Understanding Material Processing Behavior

    Thermal analysis techniques are essential for understanding the thermal properties and stability of polymeric materials, which in turn dictates their processing conditions and application limits.

    Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net For polymers containing azide groups, DSC can also detect exothermic events corresponding to the decomposition of the azide functionality. icm.edu.plrsc.org The Tg is particularly important as it defines the transition from a rigid, glassy state to a more flexible, rubbery state, significantly impacting the material's mechanical properties.

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org It provides information about the thermal stability of the material and the decomposition profile. For azide-containing polymers, TGA typically shows a multi-stage decomposition. The initial weight loss is often attributed to the decomposition of the azide groups, releasing nitrogen gas, followed by the degradation of the polymer backbone at higher temperatures. icm.edu.plrsc.org

    Table 4: Thermal Properties of Azide-Containing Polymers

    PolymerTechniqueKey FindingReference
    (PCL)2-(GAP)2TGATwo-stage decomposition: 1st stage (azide groups), 2nd stage (PCL groups). icm.edu.pl
    Poly(TFEE-r-GA)DSCMain exothermic peak at 250 °C (decomposition of azide groups). rsc.org
    Poly(TFEE-r-GA)TGATwo-stage weight loss: 1st at 252 °C (azide decomposition), 2nd at 362 °C (main-chain decomposition). rsc.org
    PAzMa1/PAzMa2TGAThermal decomposition of the azide group observed from 100 °C, with maximum decomposition speed at ~220 °C. mdpi.com

    This table provides examples of thermal analysis data for various azide-containing polymers, highlighting the decomposition behavior associated with the azide functional group.

    Computational and Theoretical Studies on 3 2 Azidoethoxy Prop 1 Ene

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties of a molecule, which in turn govern its chemical behavior. These methods are used to determine molecular geometry, energy levels, and the distribution of electrons.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. For 3-(2-Azidoethoxy)prop-1-ene, DFT is instrumental in modeling its participation in reactions such as the 1,3-dipolar cycloaddition (e.g., the azide-alkyne "click" reaction) or reactions involving the prop-1-ene (B156429) group.

    DFT calculations can identify the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy (barrier) of the reaction, which is a key predictor of the reaction rate. researchgate.net For instance, in a typical metal-free [3+2] cycloaddition reaction, DFT can elucidate the stepwise or concerted nature of the mechanism. mdpi.comnih.gov Calculations on similar systems show that such reactions can have activation barriers that are significantly lowered by catalysts. rsc.orgresearchgate.net

    Below is a representative data table illustrating hypothetical DFT-calculated energy profiles for a concerted [3+2] cycloaddition reaction between this compound and a generic alkyne, both uncatalyzed and catalyzed. The values are typical for such reactions. mdpi.comrsc.org

    SpeciesΔE (kcal/mol) - UncatalyzedΔG (kcal/mol) - UncatalyzedΔE (kcal/mol) - Cu(I) CatalyzedΔG (kcal/mol) - Cu(I) Catalyzed
    Reactants0.00.00.00.0
    Transition State (TS)+21.3+28.5+11.8+17.5
    Product (Triazole)-35.0-29.8-42.5-37.1

    This interactive table presents hypothetical energy data for the cycloaddition reaction of this compound. ΔE represents the electronic energy change, while ΔG includes corrections for free energy.

    Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool for predicting the reactivity and regioselectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap generally implies a more facile reaction. mdpi.comlongdom.org

    For this compound, the HOMO is typically localized on the azide (B81097) group, making it the nucleophilic component in a 1,3-dipolar cycloaddition. The LUMO of a reaction partner, such as an alkyne or alkene, would interact with the azide's HOMO. The energy levels of these orbitals, calculated via quantum chemistry methods, can predict the feasibility of a reaction. A smaller energy gap between the azide's HOMO and the dipolarophile's LUMO facilitates the reaction. mdpi.comlsu.edu

    The following table provides hypothetical HOMO and LUMO energy values for this compound and a representative alkyne, calculated at the B3LYP/6-31G* level of theory, a common DFT method. longdom.orgnih.gov

    MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
    This compound-6.85+1.208.05
    Prop-2-yn-1-ol (Alkyne)-7.50+0.958.45

    This interactive table displays typical frontier orbital energies. The key interaction for a cycloaddition would be between the HOMO of the azide and the LUMO of the alkyne.

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    While quantum mechanics is ideal for studying static electronic structures, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. This approach is essential for understanding the conformational flexibility and intermolecular interactions of a molecule like this compound, which has a flexible ether linkage. ucr.edu

    MD simulations can explore the potential energy surface to identify stable conformers (low-energy spatial arrangements) and the energy barriers between them. nih.gov The conformation of the molecule can significantly impact its reactivity by altering the accessibility of the azide and alkene functional groups. For example, certain conformations might sterically hinder the approach of a reactant to the azide group. Furthermore, MD simulations in explicit solvent can model how solvent molecules interact with the compound, providing insights into solvation effects and the stability of different conformers in solution. nih.gov

    A conformational analysis would typically involve scanning the potential energy as a function of key dihedral angles. A simplified, hypothetical result of such a scan for the C-O-C-C dihedral angle in the ethoxy bridge is presented below.

    Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformation Type
    0+4.5Eclipsed (High Energy)
    60+0.8Gauche
    120+3.0Eclipsed
    1800.0Anti (Most Stable)
    240+3.0Eclipsed
    300+0.8Gauche

    This interactive table shows a hypothetical energy profile for rotation around a key bond in this compound, as would be determined by computational scans or MD simulations.

    Prediction of Structure-Reactivity Relationships and Selectivity

    Computational methods are highly effective for establishing quantitative structure-reactivity relationships (QSRRs). By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can predict how chemical changes will affect reactivity and selectivity. For this compound, this could involve adding electron-withdrawing or electron-donating groups to the propene unit or changing the length of the ethoxy linker.

    For example, adding an electron-withdrawing group near the azide would likely lower the energy of its HOMO, potentially decreasing its reactivity in a standard cycloaddition but increasing it in an inverse-electron-demand reaction. Computational studies on substituted propenes and their ene reactions have demonstrated that steric and electronic effects of substituents have predictable, additive impacts on reaction barriers. rsc.org These predictions can guide synthetic efforts to fine-tune the molecule for specific applications.

    The following table illustrates a hypothetical QSRR study, showing the predicted effect of a substituent on the propene moiety on the activation energy of a hypothetical reaction.

    Substituent (at C3 of propene)Electronic EffectSteric EffectPredicted ΔG‡ (kcal/mol)
    -H (None)NeutralMinimal25.0
    -CH3 (Methyl)Electron-donatingModerate26.5
    -F (Fluoro)Electron-withdrawingMinimal24.2
    -CF3 (Trifluoromethyl)Strongly electron-withdrawingLarge27.8

    This interactive table demonstrates how computational chemistry can predict the impact of structural modifications on the activation energy (ΔG‡) of a reaction involving this compound.

    In Silico Design and Optimization of Catalyst Systems for Reactions Involving this compound

    Many reactions involving azides, particularly the azide-alkyne cycloaddition, are significantly accelerated by catalysts. nih.gov Computational chemistry plays a pivotal role in the design and optimization of these catalysts. Through in silico modeling, researchers can screen potential catalysts and study their mechanisms without the need for extensive laboratory synthesis and testing.

    DFT calculations can model the entire catalytic cycle, including the coordination of the reactants (like this compound) to a metal center (e.g., copper or cobalt), the key bond-forming steps, and the final product release. nih.govnih.gov This allows for the calculation of activation barriers for each step, helping to identify the rate-determining step and understand how the catalyst's structure (e.g., the ligands attached to the metal) influences its efficiency. This computational-led approach has been successful in designing organocatalysts and optimizing metal-based systems for improved rates and regioselectivity in cycloaddition reactions. researchgate.netnih.gov

    A comparative table showing hypothetical activation energies for catalyzed versus uncatalyzed reactions highlights the power of this approach.

    Reaction TypeCatalystKey IntermediateActivation Energy (ΔG‡, kcal/mol)
    Azide-Alkyne CycloadditionNoneN/A28.5
    Azide-Alkyne CycloadditionCu(I)-acetylideCopper-acetylide complex17.5
    Azide-Alkyne CycloadditionCo(0)-nanoparticleCobalt-acetylide complex19.0
    Ene ReactionNoneN/A35.0
    Ene ReactionLewis Acid (e.g., AlCl3)Lewis acid-alkene complex22.0

    This interactive table provides a hypothetical comparison of activation barriers for reactions of this compound with and without catalysts, based on data for analogous systems.

    Future Perspectives and Emerging Research Directions for 3 2 Azidoethoxy Prop 1 Ene

    Integration into Advanced Bioorthogonal and Bioconjugation Systems Beyond Traditional Applications

    The primary utility of 3-(2-azidoethoxy)prop-1-ene in bioconjugation has been its role as a linker, where the azide (B81097) is used for attachment. Future research is poised to exploit its dual nature for creating more sophisticated, multi-step, and spatially controlled biological systems. The focus is shifting from simple static conjugation to dynamic, sequential labeling and the assembly of multi-component protein or cellular complexes.

    One promising direction involves sequential, orthogonal labeling. A biomolecule of interest (e.g., a cell-surface protein) could first be tagged with an alkyne-modified sugar via metabolic labeling. The subsequent reaction with this compound via CuAAC would attach the molecule, leaving the allyl group exposed and available. This allyl handle can then be targeted in a second, distinct chemical step, such as a photo-initiated thiol-ene reaction with a thiol-modified cargo (e.g., a photosensitizer, imaging agent, or small-molecule drug). This sequential approach allows for precise control over the timing and components of the final conjugate, which is impossible with monofunctional linkers.

    Table 9.1: Comparison of Bioorthogonal Strategies Using this compound

    Strategy Key Reagents Core Feature Potential Advanced Application
    Traditional Conjugation Alkyne-modified biomolecule, Copper catalyst Single-step attachment via azide group. Simple protein labeling for imaging.
    Sequential Orthogonal Labeling Alkyne-biomolecule, Thiol-cargo, Photoinitiator Two-step process: 1. CuAAC (azide). 2. Thiol-ene (allyl). Spatiotemporally controlled drug delivery; activating a therapeutic only at a specific site and time.
    Multi-Component Assembly DBCO-protein A, Bicyclo[1.1.0]butane-protein B Orthogonal reactions: 1. SPAAC (azide). 2. Alkene ligation. Building artificial protein complexes on a cell surface to study signaling pathways.

    | Surface Patterning | Alkyne-functionalized surface, Thiol-modified peptides | Spatially defined attachment of the linker, followed by flood-exposure to attach a second component. | Creating dual-functional bio-interfaces for cell guidance and selective protein capture. |

    Development of Next-Generation Polymer Architectures and Responsive Materials

    The dual functionality of this compound makes it an exceptional monomer or functionalizing agent for advanced polymer synthesis. Its ability to participate in both polymerization (via the allyl group) and post-polymerization modification (via the azide group) enables the design of materials with precisely controlled architectures and functionalities.

    Future research will focus on creating complex topologies such as graft copolymers and polymer brushes. For instance, the allyl group can be copolymerized with other monomers using radical polymerization or Acyclic Diene Metathesis (ADMET) to form a linear polymer backbone decorated with pendant azidoethoxy side chains. These azide groups serve as addressable points for "clicking" on various alkyne-functionalized molecules, such as polyethylene (B3416737) glycol (PEG) chains to improve biocompatibility, peptides for biological targeting, or fluorophores for sensing applications. This post-polymerization modification strategy offers superior control over functionality compared to copolymerizing complex, functional monomers directly.

    Furthermore, this molecule is a candidate for creating stimuli-responsive hydrogels. The allyl groups can act as cross-linking points to form the hydrogel network. The embedded azide groups can then be used to immobilize enzymes or therapeutic proteins within the gel matrix via CuAAC. The resulting hydrogel could be designed to respond to specific stimuli (e.g., the presence of an analyte that triggers an enzymatic reaction) or to serve as a controlled release depot for the immobilized proteins.

    Table 9.2: Polymer Architectures Enabled by this compound

    Polymer Architecture Synthesis Strategy Key Feature Potential Application
    Graft Copolymers 1. Polymerize allyl groups to form backbone. 2. "Click" alkyne-side-chains onto pendant azides. High-density, uniform functionalization of a pre-formed polymer. Drug delivery vehicles with high loading capacity; advanced coatings.
    Functional Polymer Brushes 1. "Click" azide onto an alkyne-initiator-coated surface. 2. Initiate polymerization from the surface-bound allyl group. Dense, oriented polymer chains with terminal functionality. Anti-fouling surfaces; platforms for high-sensitivity biosensors.
    Cross-linked Networks/Hydrogels Use allyl groups for cross-linking and azide groups for post-gelation functionalization. Decoupling of network formation from functionalization. Tissue engineering scaffolds with immobilized growth factors; smart drug release systems.

    | Dendronized Polymers | Attach alkyne-functionalized dendrons to a linear polymer backbone via the azide groups. | Highly branched, globular structures with a defined number of surface groups. | Nanocarriers for gene delivery; multivalent inhibitors. |

    Exploration in Sustainable Chemistry, Biorenewable Resources, and Circular Economy Concepts

    The principles of green and sustainable chemistry demand the use of renewable feedstocks, atom-economical reactions, and designing for degradation or circularity. While this compound is traditionally synthesized from petrochemical sources, future research can explore greener synthetic pathways. The allyl moiety can be conceptually derived from glycerol, a byproduct of biodiesel production. The ethoxy linker could originate from bio-ethanol. Developing catalytic routes from such biorenewable feedstocks would significantly improve the compound's green credentials.

    More importantly, its role in a circular economy lies in its application as a "cleavable linker." By designing the system such that the triazole ring formed during a CuAAC reaction is part of a larger, cleavable moiety, it becomes possible to de-functionalize a material. For example, if this compound is used to attach a valuable component (like a catalyst or a drug) to a polymer support, incorporating a chemically labile group (e.g., an acid-cleavable acetal) adjacent to the alkyne on the valuable component would allow for its recovery and the reuse of the polymer support. This aligns with the circular economy goal of recovering and reusing high-value materials.

    Table 9.3: Role of this compound in Sustainable Chemistry

    Green Chemistry Principle Application Concept Potential Impact
    Use of Renewable Feedstocks Develop synthetic routes from bio-glycerol (for the allyl group) and bio-ethanol (for the ethoxy group). Reduces reliance on fossil fuels and lowers the carbon footprint of the molecule's production.
    Atom Economy Utilize the azide and allyl groups in "click" reactions (CuAAC, thiol-ene), which are highly atom-economical. Minimizes waste generation during the synthesis of complex materials and conjugates.
    Design for Degradation/Disassembly Incorporate cleavable linkages in the molecules attached via the azide or allyl groups. Enables recovery of valuable components and reuse of support materials, contributing to a circular economy.

    | Catalysis | Use the molecule to immobilize catalysts, allowing for their separation and reuse, reducing waste. | Facilitates transition from homogeneous to more sustainable heterogeneous catalytic systems. |

    Advanced Applications in Catalysis, Enzyme Immobilization, and Bioremediation

    The ability to covalently anchor active species to solid supports is fundamental to heterogeneous catalysis, enzyme stabilization, and the creation of materials for environmental remediation. This compound is an ideal tool for this purpose, providing a robust, two-stage immobilization platform.

    For enzyme immobilization, a support material (e.g., magnetic nanoparticles, porous silica) can be functionalized with alkyne groups. The azide of this compound is then "clicked" onto this surface, creating a new surface decorated with allyl groups. This intermediate step allows for purification and characterization before the final, often more delicate, step of enzyme attachment. The enzyme, modified with cysteine residues (thiols), can then be covalently attached via a thiol-ene reaction. This method offers superior control over enzyme orientation and density compared to non-specific adsorption.

    In bioremediation, this approach could be used to immobilize enzymes capable of degrading specific pollutants (e.g., laccases for phenolic compounds) onto a recoverable support. Similarly, chelating agents with a thiol group could be attached to the allyl-functionalized surface to create a highly specific sorbent for heavy metal capture from wastewater.

    Table 9.4: Immobilization Strategies and Applications

    Application Area Support Material Immobilization Chemistry Key Advantage
    Heterogeneous Catalysis Porous Silica 1. Surface silylation with an alkyne. 2. CuAAC with the linker. 3. Thiol-ene addition of a thiol-tagged ligand/catalyst. Precise control over catalyst loading and spacing; enhanced catalyst stability and reusability.
    Enzyme Immobilization Magnetic Nanoparticles 1. Surface functionalization with alkynes. 2. CuAAC with the linker. 3. Thiol-ene reaction with enzyme's cysteine residues. Covalent, site-specific immobilization, leading to higher retained activity and operational stability.
    Bioremediation Cellulose Beads 1. Surface modification with alkynes. 2. CuAAC with the linker. 3. Thiol-ene attachment of a pollutant-degrading enzyme or chelator. Creation of robust, reusable materials for targeted removal of environmental contaminants.

    | Biosensing | Gold Surface (SAM) | 1. Form a self-assembled monolayer (SAM) of alkyne-thiols. 2. CuAAC with the linker. 3. Thiol-ene attachment of antibodies. | Controlled orientation of biorecognition elements, improving sensor sensitivity and specificity. |

    High-Throughput Synthesis and Screening Approaches for Novel Derivatives and Applications

    The future development of materials based on this compound will be accelerated by high-throughput (HT) methodologies. The orthogonal reactivity of the molecule is perfectly suited for combinatorial chemistry. Automated synthesis platforms can be programmed to generate libraries of new materials by varying the reaction partners for both the azide and allyl groups.

    A potential HT workflow could involve a 96-well plate format. In each well, a polymer backbone containing pendant this compound units is placed. A robotic liquid handler would then dispense a unique alkyne-functionalized molecule from a library into each well to perform the CuAAC reaction. Following this, a different library of thiol-containing compounds could be added to engage the remaining allyl groups in a thiol-ene reaction. This parallel synthesis approach can rapidly generate hundreds of unique, bifunctional polymers. These material libraries can then be screened for desired properties, such as drug elution profiles, cell adhesion characteristics, or catalytic activity, allowing for the rapid discovery of lead candidates for specific applications.

    Table 9.5: Hypothetical High-Throughput Workflow for Material Discovery

    Step Technology/Method Input Output Purpose
    1. Backbone Synthesis Controlled Radical Polymerization (e.g., RAFT) Allyl-containing monomer (e.g., copolymer of the title compound) Well-defined polymer with pendant azide and/or allyl groups. Create a common starting material for the library.
    2. Library Generation (Azide) Robotic Liquid Handling in 96-well plates Polymer backbone + Library of diverse alkyne-functionalized small molecules + CuAAC reagents. A library of polymers with varied functionalities attached via triazole rings. Explore the effect of the first functional group.
    3. Library Generation (Allyl) Automated Dispensing & UV-irradiation array Polymer library from Step 2 + Library of diverse thiol-functionalized molecules + Photoinitiator. A library of bifunctional polymers with varied groups on both handles. Explore synergistic or orthogonal effects of dual functionalization.

    | 4. High-Content Screening | Automated Microscopy, Plate Readers (Fluorescence, Absorbance) | The final polymer library + Assay reagents (e.g., cells, enzymes, analytes). | Quantitative data on material performance (e.g., cytotoxicity, binding, catalysis). | Identify lead materials with optimal properties for a target application. |

    Synergy with Artificial Intelligence and Machine Learning for Predictive Material Design

    The vast chemical space that can be explored using this compound as a building block presents a challenge for traditional Edisonian (trial-and-error) research. This is where artificial intelligence (AI) and machine learning (ML) are set to revolutionize material design. By combining computational chemistry with ML algorithms, researchers can predict the properties of novel materials before they are synthesized.

    The process would involve creating a large in silico dataset. This dataset would contain the computed properties (e.g., using Density Functional Theory or Molecular Dynamics) of materials formed from this compound and a wide range of virtual reaction partners. ML models, such as graph neural networks or random forests, can be trained on this data to learn the quantitative structure-property relationships (QSPR).

    Table 9.6: Synergy Between AI/ML and this compound Chemistry

    AI/ML Technique Input Data Predicted Property/Output Impact on Research
    Quantitative Structure-Property Relationship (QSPR) Molecular descriptors of alkyne and thiol partners. Polymer properties (e.g., Tg, solubility, mechanical strength). Rapidly screen thousands of virtual candidates to prioritize synthesis.
    Molecular Dynamics (MD) Simulations Atomic coordinates of a polymer-drug conjugate in a solvent box. Drug release kinetics, conformational stability, binding free energy. Gain mechanistic insight into material behavior at the molecular level.
    Generative Models (e.g., GANs, VAEs) A target property profile (e.g., "high drug loading, low toxicity"). Novel chemical structures of alkyne/thiol partners predicted to yield the target properties. Inverse design; moves beyond screening to de novo creation of candidate molecules.

    | Reaction Outcome Prediction | Reactants (e.g., specific azide, alkyne, catalyst) and reaction conditions. | Predicted reaction yield and potential side products. | Optimize synthetic routes and minimize experimental trial-and-error. |

    Conclusion

    Summary of Key Contributions and Research Advancements concerning 3-(2-Azidoethoxy)prop-1-ene

    This compound has emerged as a highly effective and versatile chemical tool, primarily due to its heterobifunctional nature. The presence of both an azide (B81097) and an alkene group within a single, compact molecule allows for orthogonal reactivity, enabling its use in multi-step, modular synthetic strategies. Key research advancements have leveraged this structure for the synthesis of complex macromolecular architectures, including functional polymers with pendant azide groups ready for post-polymerization modification via click chemistry. Furthermore, its application as a linker in bioconjugation has facilitated the development of novel bioprobes and materials by allowing for precise attachment to biomolecules and subsequent functionalization through its alkene handle. Its role in surface chemistry, particularly in preparing "clickable" surfaces via thiol-ene reactions, has expanded the toolkit for creating advanced, functional materials.

    Outlook on the Enduring Significance and Untapped Potential of Bifunctional Azide-Alkene Building Blocks in Modern Chemical Science

    The significance of bifunctional building blocks like this compound is set to grow as the demand for precisely engineered materials and complex biological conjugates increases. The combination of azide and alkene functionalities provides a gateway to a vast chemical space, bridging the robust worlds of click chemistry and radical-mediated transformations. Untapped potential lies in the development of novel stimuli-responsive materials, where one functionality could be used for network formation and the other for tethering responsive units. In the realm of drug delivery, these linkers could be used to create sophisticated systems where a therapeutic is attached via a cleavable triazole linkage, while the alkene is used to anchor the system to a targeting moiety. As synthetic methodologies continue to advance, the clever and strategic implementation of such dual-functional molecules will undoubtedly continue to fuel innovation across polymer science, materials engineering, and chemical biology.

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